Isooctane, 1,1-diethoxy-
Overview
Description
Isooctane, 1,1-diethoxy- is a chemical compound with the molecular formula C12H26O2. It is also known as 1,1-diethoxy-6-methylheptane. This compound is a derivative of isooctane, where two ethoxy groups are attached to the first carbon atom. It is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctane, 1,1-diethoxy- can be synthesized through the acetalization of isooctanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating isooctanal and ethanol with a catalytic amount of sulfuric acid or p-toluenesulfonic acid to form the desired acetal .
Industrial Production Methods: In an industrial setting, the production of isooctane, 1,1-diethoxy- involves continuous processes where isooctanal and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isooctane, 1,1-diethoxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isooctanoic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to isooctanal and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions with water are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Isooctanoic acid.
Hydrolysis: Isooctanal and ethanol.
Substitution: Various substituted isooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Isooctane, 1,1-diethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a fuel additive and in the production of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of isooctane, 1,1-diethoxy- involves its ability to undergo various chemical reactions due to the presence of the ethoxy groups. These groups can participate in nucleophilic substitution and hydrolysis reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Isooctane (2,2,4-trimethylpentane): A component of gasoline with similar structural features but lacks the ethoxy groups.
Ethane, 1,1-diethoxy-: A simpler acetal with similar functional groups but a shorter carbon chain.
Uniqueness: Isooctane, 1,1-diethoxy- is unique due to its branched structure and the presence of two ethoxy groups, which confer distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in applications requiring specific solvent properties or reactivity .
Properties
IUPAC Name |
1,1-diethoxy-6-methylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEOLDGWHXDZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071966 | |
Record name | Isooctane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69178-43-4 | |
Record name | Isooctane, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069178434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxyisooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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